Methyl 2-[(2-bromobutanoyl)amino]benzoate
Description
Methyl 2-[(2-bromobutanoyl)amino]benzoate is a compound that can be associated with various research areas, including organic synthesis and the development of heterocyclic systems. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of Methyl 2-[(2-bromobutanoyl)amino]benzoate.
Synthesis Analysis
The synthesis of related compounds often involves the use of reagents that can introduce amino and ester functionalities into aromatic systems. For instance, Methyl 2-benzoylamino-3-dimethylaminopropenoate is used as a reagent for the preparation of various heterocyclic systems, indicating that similar reagents could potentially be used in the synthesis of Methyl 2-[(2-bromobutanoyl)amino]benzoate . Additionally, the reaction of N-Benzoyl-2-bromoglycine methyl ester with deprotonated nitroalkanes to synthesize β-nitro amino acid derivatives suggests that bromine-containing esters can be reactive towards nucleophiles, which could be relevant for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure and vibrational spectra of related compounds, such as 2-amino-5-bromobenzoic acid methyl ester, have been analyzed using techniques like single-crystal X-ray diffraction and Fourier transform infrared (FTIR) and Raman spectral measurements . These techniques could similarly be applied to Methyl 2-[(2-bromobutanoyl)amino]benzoate to determine its molecular structure and confirm the presence of functional groups.
Chemical Reactions Analysis
The chemical reactivity of compounds similar to Methyl 2-[(2-bromobutanoyl)amino]benzoate can be inferred from the reactions they undergo. For example, the synthesis of heterocyclic systems using Methyl 2-benzoylamino-3-dimethylaminopropenoate indicates that the benzoylamino group can participate in cyclization reactions to form complex heterocycles . The reactivity of the bromine atom in N-Benzoyl-2-bromoglycine methyl ester towards nitronates also suggests that the bromine in Methyl 2-[(2-bromobutanoyl)amino]benzoate could be similarly reactive, potentially allowing for substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to Methyl 2-[(2-bromobutanoyl)amino]benzoate can be studied through computational methods such as Density Functional Theory (DFT). For instance, the calculation of HOMO and LUMO energies, dipole moment, polarizability, and hyperpolarizability for 2-amino-5-bromobenzoic acid methyl ester provides insights into the electronic properties and reactivity of the molecule . These properties are crucial for understanding the behavior of the compound under different conditions and can be used to predict the properties of Methyl 2-[(2-bromobutanoyl)amino]benzoate.
properties
IUPAC Name |
methyl 2-(2-bromobutanoylamino)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-3-9(13)11(15)14-10-7-5-4-6-8(10)12(16)17-2/h4-7,9H,3H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAQUMDVDVWCRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701256530 | |
Record name | Methyl 2-[(2-bromo-1-oxobutyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701256530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(2-bromobutanoyl)amino]benzoate | |
CAS RN |
1119450-22-4 | |
Record name | Methyl 2-[(2-bromo-1-oxobutyl)amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-[(2-bromo-1-oxobutyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701256530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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